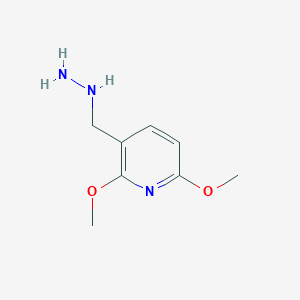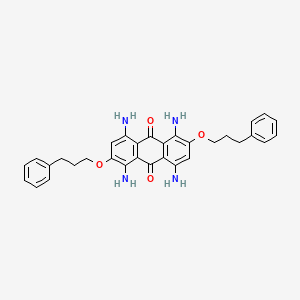
Hexa-1,4-diyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-1,4-diyn-3-ol is a chemical compound with the molecular formula C₆H₁₀O. It is an unsaturated alcohol containing both triple and double bonds. The systematic IUPAC name for this compound is 1,5-hexadiyne-3-ol. It is a colorless to light yellow oil with a melting point estimated around 30.5°C and a boiling point of 133-134°C .
Vorbereitungsmethoden
Synthetic Routes:
-
Acetylene Addition Reaction
- Hexa-1,4-diyn-3-ol can be synthesized by the addition of acetylene (ethyne) to formaldehyde (methanal) in the presence of a base. The reaction proceeds through a nucleophilic addition of acetylene to formaldehyde, followed by tautomerization to form the alcohol.
- The reaction can be represented as follows:
HC≡CH + HCHO → HO-CC≡C-CH₂OH
-
Hydroboration-Oxidation
- Another method involves hydroboration of 1,4-pentadiyne followed by oxidation to yield this compound.
- The steps are as follows:
- Hydroboration of 1,4-pentadiyne with borane (BH₃) to form the boron adduct.
- Oxidation of the boron adduct with hydrogen peroxide (H₂O₂) or another oxidizing agent to give the desired alcohol.
Industrial Production:
Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis methods can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Hexa-1,4-diyn-3-ol undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the triple bond yields the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 14.29) and can react with bases.
Tautomerization: The triple bond can tautomerize to the corresponding enol form.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Hexa-1,4-diyn-3-ol finds applications in various fields:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial, antiviral, or anticancer properties.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for hexa-1,4-diyn-3-ol’s effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Hexa-1,4-diyn-3-ol is unique due to its combination of triple and double bonds. Similar compounds include other alkynes, such as 1,4-pentadiyne and 1,6-heptadiyne.
Remember that this compound’s properties and applications continue to be explored, and further research contributes to our understanding of this intriguing compound
Eigenschaften
CAS-Nummer |
62679-53-2 |
|---|---|
Molekularformel |
C6H6O |
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
hexa-1,4-diyn-3-ol |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2,6-7H,1H3 |
InChI-Schlüssel |
VJRNBQYAZIWTQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


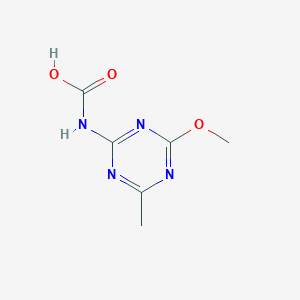

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)

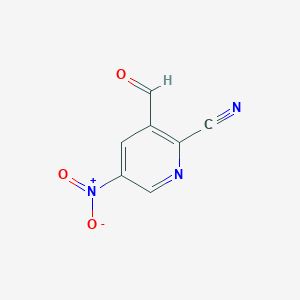
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
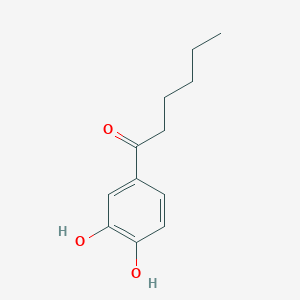
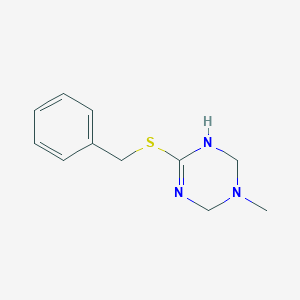
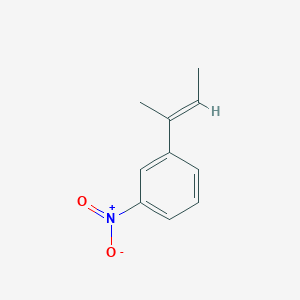
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

